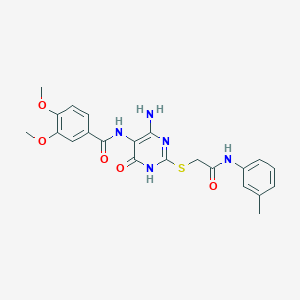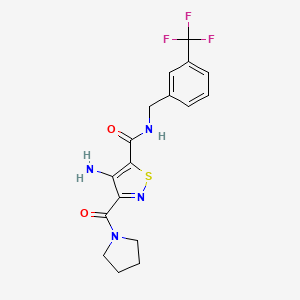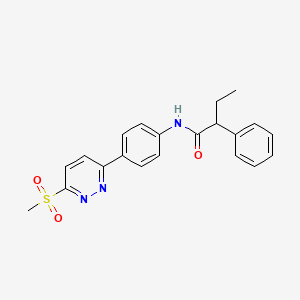![molecular formula C25H23N3O3S B2712802 N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 451467-25-7](/img/structure/B2712802.png)
N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosinase Inhibitors and Antioxidant Properties
One significant area of research involves the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors. These compounds, synthesized via ultrasound-mediated methods, have shown promising results in inhibiting the tyrosinase enzyme, which plays a crucial role in melanin production. The method highlights an efficient synthesis process with high yield, and the compounds exhibit potent inhibition with much lower IC50 values than the standard kojic acid. Additionally, these compounds have been evaluated for their antioxidant properties through DPPH free radical scavenging ability, indicating their potential in cosmetic and medicinal applications related to skin pigmentation disorders and oxidative stress (Dige et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Research into quinoline and furan derivatives has uncovered their relevance as therapeutic agents with potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These derivatives, synthesized through specific chemical processes, offer a broad spectrum of biological activities that can be harnessed for developing new medications (Bonilla-Castañeda et al., 2022).
Analgesic Activity Enhancement
The application of bioisosteric replacement methodology in enhancing the analgesic properties of specific carboxamides showcases another dimension of scientific research. By replacing the phenyl ring of the benzyl fragment with isosteric heterocycles, a noticeable increase in analgesic activity was observed, particularly with 3-pyridine derivatives. This finding opens avenues for developing new analgesic drugs with improved efficacy (Украинец et al., 2016).
Antiplasmodial Activities
The antiplasmodial activity against Plasmodium falciparum, responsible for malaria, is another critical area of application. N-acylated furazan derivatives have shown promising results against different strains of Plasmodium falciparum, with the activity strongly depending on the acyl moiety's nature. This research highlights the potential for developing new antimalarial agents targeting drug-resistant strains of malaria (Hermann et al., 2021).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-3-12-28-24(30)21-11-10-19(23(29)26-15-20-5-4-13-31-20)14-22(21)27-25(28)32-16-18-8-6-17(2)7-9-18/h3-11,13-14H,1,12,15-16H2,2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWWSQUKJOOLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)
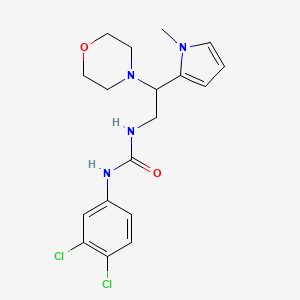
![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)


![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)
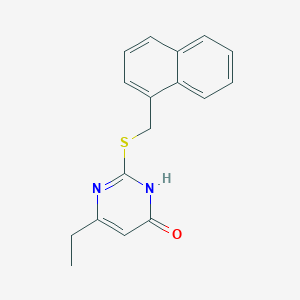
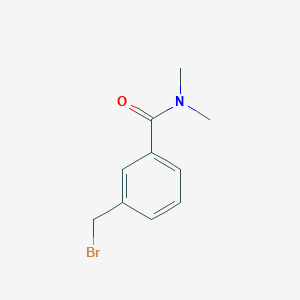
![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)

![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)
